2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H23N3S and its molecular weight is 229.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methodologies
A study outlined a novel annulation reaction for synthesizing morpholines, thiomorpholines, and piperazines from β-heteroatom amino compounds and vinyl sulfonium salts. This method offers a one-step, high-yield approach to preparing these pharmacologically significant heterocycles, which could be relevant for derivatives of "2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine" (Yar, McGarrigle, & Aggarwal, 2008).
Anticancer Activity
The synthesis and in vitro evaluation of 4-aminoquinoline derivatives, which involve reactions with various amines, including those resembling the structure of the compound , have demonstrated significant cytotoxic effects against human breast tumor cell lines. This suggests that structurally related compounds might also possess anticancer properties (Zhang et al., 2007).
Antimicrobial and Antioxidant Agents
Another study presented amine derivatives bearing a 2,6-di-tert-butyl phenol moiety, including thiomorpholin-4-ylmethyl phenol, showing significant antioxidant, anti-inflammatory, and COX-1 inhibitory activities with low toxicity. This indicates potential applications of similar compounds in developing new anti-inflammatory and antioxidant agents (Ziakas et al., 2006).
Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives of thiazole and thiadiazole for their corrosion inhibition performances on iron, showcasing the utility of computational methods in predicting the efficacy of such compounds in material science applications (Kaya et al., 2016).
Properties
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c12-3-6-13-4-1-11(2-5-13)14-7-9-15-10-8-14/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDZDHVCZQCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.